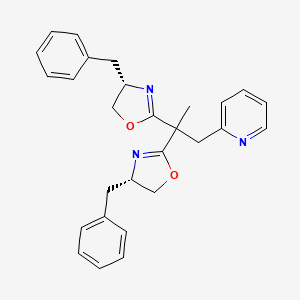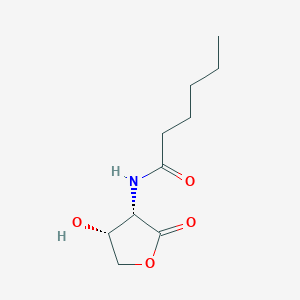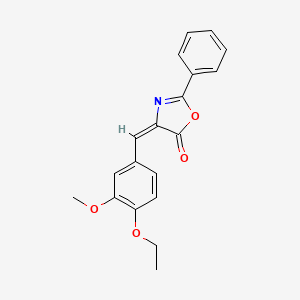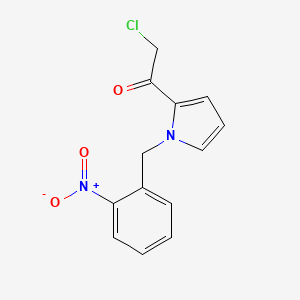
2-Chloro-1-(1-(2-nitrobenzyl)-1H-pyrrol-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-(1-(2-nitrobenzyl)-1H-pyrrol-2-yl)ethanone is an organic compound that features a chloroacetyl group attached to a pyrrole ring, which is further substituted with a 2-nitrobenzyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(1-(2-nitrobenzyl)-1H-pyrrol-2-yl)ethanone typically involves multiple steps. One common method starts with the nitration of benzyl chloride to form 2-nitrobenzyl chloride. This intermediate is then reacted with pyrrole under basic conditions to yield 1-(2-nitrobenzyl)-1H-pyrrole. Finally, the chloroacetylation of this intermediate using chloroacetyl chloride in the presence of a base such as triethylamine produces the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-1-(1-(2-nitrobenzyl)-1H-pyrrol-2-yl)ethanone can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst or using iron and hydrochloric acid.
Electrophilic aromatic substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as bromination or nitration.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or thiourea in polar aprotic solvents.
Reduction: Hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Electrophilic aromatic substitution: Bromine in acetic acid or nitric acid with sulfuric acid.
Major Products
Nucleophilic substitution: Products include 2-azido-1-(1-(2-nitrobenzyl)-1H-pyrrol-2-yl)ethanone or 2-thio-1-(1-(2-nitrobenzyl)-1H-pyrrol-2-yl)ethanone.
Reduction: The major product is 2-chloro-1-(1-(2-aminobenzyl)-1H-pyrrol-2-yl)ethanone.
Electrophilic aromatic substitution: Products include brominated or nitrated derivatives of the original compound.
Applications De Recherche Scientifique
2-Chloro-1-(1-(2-nitrobenzyl)-1H-pyrrol-2-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Chloro-1-(1-(2-nitrobenzyl)-1H-pyrrol-2-yl)ethanone depends on its specific application. For example, in biological systems, the compound may interact with cellular proteins or enzymes, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA or other cellular components, leading to cytotoxic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-1-(1-(2-nitrophenyl)-1H-pyrrol-2-yl)ethanone
- 2-Chloro-1-(1-(4-nitrobenzyl)-1H-pyrrol-2-yl)ethanone
- 2-Chloro-1-(1-(2-nitrobenzyl)-1H-indol-2-yl)ethanone
Uniqueness
2-Chloro-1-(1-(2-nitrobenzyl)-1H-pyrrol-2-yl)ethanone is unique due to the specific positioning of the nitrobenzyl group on the pyrrole ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to distinct biological and chemical properties compared to similar compounds.
Propriétés
Numéro CAS |
81729-46-6 |
|---|---|
Formule moléculaire |
C13H11ClN2O3 |
Poids moléculaire |
278.69 g/mol |
Nom IUPAC |
2-chloro-1-[1-[(2-nitrophenyl)methyl]pyrrol-2-yl]ethanone |
InChI |
InChI=1S/C13H11ClN2O3/c14-8-13(17)12-6-3-7-15(12)9-10-4-1-2-5-11(10)16(18)19/h1-7H,8-9H2 |
Clé InChI |
ZTLMHTODPZTQQO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CN2C=CC=C2C(=O)CCl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


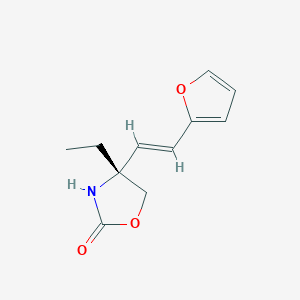
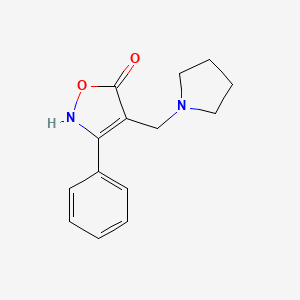
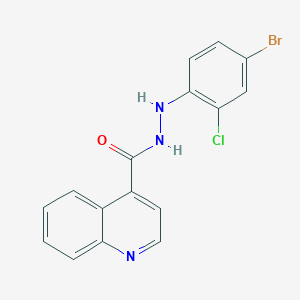
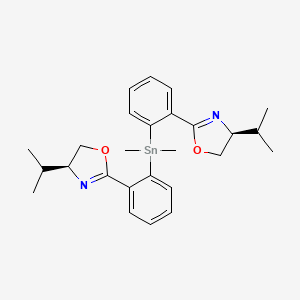
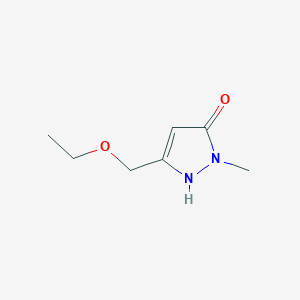

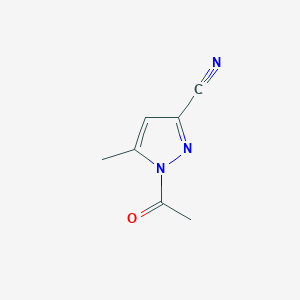
![9-(8-(Diphenylphosphino)dibenzo[b,d]furan-2-yl)-9H-carbazole](/img/structure/B12889656.png)
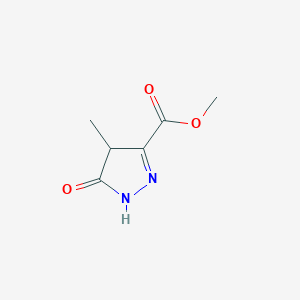

![[5-Methyl-2-(1-methylcyclohex-3-en-1-yl)-1,3-oxazol-4-yl]methanol](/img/structure/B12889683.png)
